Cas no 1286698-75-6 (2-(pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide)

2-(Pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core functionalized with a pyridin-2-ylamino group and a trifluoroethyl carboxamide moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for designing biologically active molecules. The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, while the pyridinyl-thiazole framework may facilitate interactions with target proteins or enzymes. This compound is of interest in drug discovery for its balanced physicochemical properties and potential as a building block for kinase inhibitors or other therapeutic agents. Suitable for research applications, it provides a versatile intermediate for further derivatization or mechanistic studies.
2-(pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide structure
1286698-75-6 structure
Product Name:2-(pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
CAS No:1286698-75-6
MF:C11H9F3N4OS
MW:302.275570631027
CID:6101459
PubChem ID:52907421
Update Time:2025-06-25

2-(pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
    • 2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
    • 2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
    • 2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide
    • AKOS024532464
    • 1286698-75-6
    • VU0532328-1
    • F6113-0218
    • Inchi: 1S/C11H9F3N4OS/c12-11(13,14)6-16-9(19)7-5-20-10(17-7)18-8-3-1-2-4-15-8/h1-5H,6H2,(H,16,19)(H,15,17,18)
    • InChI Key: XQORWOJZNRQFHI-UHFFFAOYSA-N
    • SMILES: S1C=C(C(NCC(F)(F)F)=O)N=C1NC1=NC=CC=C1

Computed Properties

  • Exact Mass: 302.04491658g/mol
  • Monoisotopic Mass: 302.04491658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 95.2Ų

2-(pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6113-0218-2μmol
2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
1286698-75-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6113-0218-5μmol
2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
1286698-75-6
5μmol
$63.0 2023-09-09
Life Chemicals
F6113-0218-10μmol
2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
1286698-75-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6113-0218-20μmol
2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
1286698-75-6
20μmol
$79.0 2023-09-09
Life Chemicals
F6113-0218-1mg
2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
1286698-75-6
1mg
$54.0 2023-09-09
Life Chemicals
F6113-0218-2mg
2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
1286698-75-6
2mg
$59.0 2023-09-09
Life Chemicals
F6113-0218-3mg
2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
1286698-75-6
3mg
$63.0 2023-09-09
Life Chemicals
F6113-0218-4mg
2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
1286698-75-6
4mg
$66.0 2023-09-09
Life Chemicals
F6113-0218-5mg
2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
1286698-75-6
5mg
$69.0 2023-09-09
Life Chemicals
F6113-0218-10mg
2-[(pyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide
1286698-75-6
10mg
$79.0 2023-09-09

Additional information on 2-(pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide

Research Brief on 2-(pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide (CAS: 1286698-75-6)

The compound 2-(pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide (CAS: 1286698-75-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this thiazole-carboxamide derivative as a potent inhibitor of specific kinase targets implicated in inflammatory and oncogenic pathways. Structural analysis reveals that the pyridin-2-yl and trifluoroethyl groups confer unique binding properties, enhancing selectivity and potency. Computational docking studies further elucidate its interaction with the ATP-binding site of target kinases, providing a rationale for its observed efficacy.

In vitro and in vivo evaluations have demonstrated promising results. For instance, the compound exhibits nanomolar IC50 values against a panel of kinase targets, with notable activity in cellular assays measuring proliferation and cytokine release. Pharmacokinetic studies in rodent models indicate favorable bioavailability and metabolic stability, supporting its potential as a lead candidate for further development.

Ongoing research is exploring the optimization of this scaffold to improve its drug-like properties. Structure-activity relationship (SAR) studies are being conducted to modify the thiazole core and the trifluoroethyl side chain, aiming to enhance potency and reduce off-target effects. Additionally, novel formulations are being tested to address solubility challenges observed in preclinical models.

In conclusion, 2-(pyridin-2-yl)amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide represents a promising chemical entity with significant therapeutic potential. Continued research efforts are expected to further elucidate its mechanisms and expand its applications in drug discovery.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.